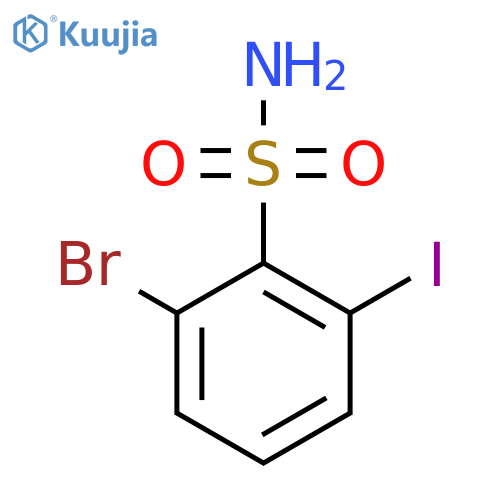

Cas no 1064286-10-7 (2-Bromo-6-iodobenzenesulfonamide)

1064286-10-7 structure

商品名:2-Bromo-6-iodobenzenesulfonamide

CAS番号:1064286-10-7

MF:C6H5BrINO2S

メガワット:361.982871770859

CID:4965592

2-Bromo-6-iodobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-iodobenzenesulfonamide

-

- インチ: 1S/C6H5BrINO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)

- InChIKey: RFPYUTGZZNDKCM-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC=C(C=1S(N)(=O)=O)Br

計算された属性

- せいみつぶんしりょう: 360.82691 g/mol

- どういたいしつりょう: 360.82691 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ぶんしりょう: 361.99

2-Bromo-6-iodobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032786-500mg |

2-Bromo-6-iodobenzenesulfonamide |

1064286-10-7 | 97% | 500mg |

$798.70 | 2023-09-04 | |

| Alichem | A013032786-1g |

2-Bromo-6-iodobenzenesulfonamide |

1064286-10-7 | 97% | 1g |

$1504.90 | 2023-09-04 | |

| Alichem | A013032786-250mg |

2-Bromo-6-iodobenzenesulfonamide |

1064286-10-7 | 97% | 250mg |

$504.00 | 2023-09-04 |

2-Bromo-6-iodobenzenesulfonamide 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1064286-10-7 (2-Bromo-6-iodobenzenesulfonamide) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量